2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Overview
Description
2,3-Bis(n-hexylthio)-1,4-naphthalenedione is a useful research compound. Its molecular formula is C22H30O2S2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Polymer Solar Cells and Local Electrical Characterization
The blend of regioregular poly(3-hexylthiophene) and poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} demonstrates potential for polymer solar cell applications. It has been prepared for current mode atomic force microscopy (C-AFM) measurements to investigate phase-separated domains and the local electrical characteristics of these blends (Lee et al., 2012).
2. Organic Field-Effect Transistors
Triple bond-conjugated naphthalene diimide copolymers have been synthesized and studied for their application in n-channel organic field-effect transistors. The side chains on these copolymers have a significant impact on the surface morphology/nanostructure and consequently on the charge-transporting properties, which are critical for the performance of organic electronics (Nam et al., 2018).
3. Electrochromic Devices
Bis(ethylenedioxythiophene)naphthalene monomers and polymers have been synthesized and characterized for their potential in electrochromic devices. These materials exhibit good electrochromic properties, including multi-electrochromic behaviors, satisfactory optical contrast, fast response time, and excellent cyclic voltammetry stability (Xu et al., 2013).
4. Coordination Chemistry and Metal Complexes
Studies on hydroxynaphthoquinones and their derivatives, including 2,3-Bis(n-hexylthio)-1,4-naphthalenedione, have been conducted focusing on their coordination chemistry with metals. These studies explore the structural and spectroscopic properties of the metal complexes, offering insights into their potential applications in various fields (Salunke-Gawali et al., 2017).
Properties
IUPAC Name |
2,3-bis(hexylsulfanyl)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-11-15-25-21-19(23)17-13-9-10-14-18(17)20(24)22(21)26-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAROQAYBHJKVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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